molecular formula C22H28N4O3 B2432043 N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251703-09-9

N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

Cat. No.: B2432043
CAS No.: 1251703-09-9
M. Wt: 396.491
InChI Key: WWOCNKYWSDRUAE-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a high-purity synthetic compound of significant interest in medicinal chemistry and neuroscience research. This benzamide derivative features a morpholinylpyrazine core structure, a chemical motif present in compounds being investigated for their potential as phosphodiesterase 10 (PDE10) inhibitors . PDE10 is an enzyme highly expressed in the brain's striatum, making it a compelling therapeutic target for central nervous system (CNS) disorders such as schizophrenia, bipolar disorder, and obsessive-compulsive disease. The structural components of this molecule—including the benzamide moiety, the methylcyclohexyl group, and the morpholino-substituted pyrazine—are strategically designed to facilitate interaction with biological targets, potentially modulating key signaling pathways. Researchers can utilize this compound as a chemical tool to explore PDE10A function and its role in striatal output, or as a key intermediate in the synthesis and structure-activity relationship (SAR) optimization of novel therapeutic candidates targeting GPCRs or kinase signaling pathways. The molecular formula is C22H28N4O3, with a molecular weight of 396.48 g/mol. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methylcyclohexyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-2-6-18(7-3-16)25-21(27)17-4-8-19(9-5-17)29-22-20(23-10-11-24-22)26-12-14-28-15-13-26/h4-5,8-11,16,18H,2-3,6-7,12-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOCNKYWSDRUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent, such as acetic anhydride, under acidic conditions.

    Attachment of the Morpholinyl-Pyrazine Moiety: The morpholinyl-pyrazine group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-chloropyrazine with morpholine in the presence of a base like potassium carbonate.

    Coupling of the Methylcyclohexyl Group: The final step involves coupling the methylcyclohexyl group to the benzamide core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.

    Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can help elucidate their functions and mechanisms.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with biological targets relevant to diseases, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinyl-pyrazine moiety may facilitate binding to these targets, while the benzamide core could modulate the compound’s overall activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylcyclohexyl)-4-[(3-piperidin-4-ylpyrazin-2-yl)oxy]benzamide: Similar structure but with a piperidine ring instead of morpholine.

    N-(4-methylcyclohexyl)-4-[(3-pyrrolidin-4-ylpyrazin-2-yl)oxy]benzamide: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is unique due to the presence of the morpholinyl-pyrazine moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in multiple research fields.

Biological Activity

N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide, also known by its CAS number 1251630-34-8, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and receptor modulation. This article provides an in-depth review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O3C_{22}H_{28}N_{4}O_{3}, with a molecular weight of 396.5 g/mol. The compound features a complex structure that includes a benzamide moiety linked to a morpholine-pyrazine unit, which is crucial for its biological activity.

The compound is believed to act as a modulator of various biological pathways, particularly those involving receptor tyrosine kinases (RTKs). Research has shown that compounds with similar structures can inhibit key RTKs involved in cancer progression, such as EGFR and PDGFR. The binding affinity and selectivity for these targets are critical for its potential use as an anticancer agent.

Table 1: Summary of Biological Activities

Activity Description Reference
Tyrosine Kinase Inhibition Inhibits multiple receptor tyrosine kinases involved in tumor growth
Anticancer Activity Demonstrated cytotoxic effects on various cancer cell lines
IL-17A Modulation Potential role in modulating inflammatory responses
Selectivity for Cancer Cells Higher inhibition in cancer cell lines compared to normal cells

Case Studies and Research Findings

  • Anticancer Efficacy : In a study evaluating the cytotoxicity of related compounds, it was found that certain analogs exhibited significant inhibitory effects against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The most potent analogs showed IC50 values ranging from 5.6 µM to 40 µM depending on the cell line tested .
  • Molecular Docking Studies : Molecular docking studies have indicated that the compound can effectively bind to the active sites of various RTKs, suggesting a mechanism where it can inhibit kinase activity and subsequently impede tumor cell proliferation . This binding was further supported by computational models that predicted favorable interactions with key residues within the kinase domains.
  • Inflammatory Modulation : The compound's potential role as an IL-17A modulator suggests it may also influence inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation . This aspect warrants further investigation into its dual role as both an anticancer agent and an anti-inflammatory drug.

Q & A

Q. Advanced Research Focus

  • Morpholino Group : Enhances solubility and bioavailability; replacing it with piperidine reduces kinase inhibition efficacy .
  • Pyrazine Ring : Electron-deficient rings improve fluorescence properties but may reduce metabolic stability .
  • Methylcyclohexyl Substituent : Bulky groups increase lipophilicity, enhancing blood-brain barrier penetration but potentially raising toxicity .

SAR Recommendation : Synthesize analogs with fluorinated or sulfonamide substituents to balance potency and pharmacokinetics .

What strategies resolve discrepancies in fluorescence data under varying experimental conditions?

Advanced Research Focus
Fluorescence intensity of benzamides is sensitive to:

  • pH : Optimal at pH 5 due to protonation/deprotonation of morpholino and pyrazine groups .
  • Temperature : Quenching observed above 25°C; use thermostatted cuvettes for consistency .
  • Metal Ions : Chelation with Pb²⁺ or Cu²⁺ alters emission spectra. Pre-treat samples with EDTA to mitigate interference .

Troubleshooting : Validate data using internal standards (e.g., quinine sulfate) and replicate measurements (n=3) to reduce RSD% (<2%) .

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